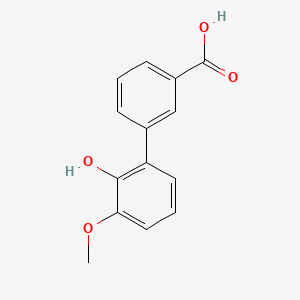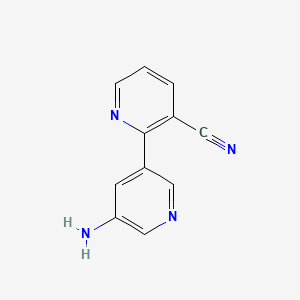
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, also known as APYPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APYPC is a member of the pyridine family of compounds and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in cell division and proliferation. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is its potential as an antitumor agent, making it a promising candidate for further research in the field of oncology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new synthetic methods for its production. Additionally, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
In conclusion, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is a unique chemical compound that has been the subject of scientific research due to its potential applications in various fields. While its mechanism of action is not fully understood, studies suggest that it may have potential as an antitumor agent. Further research is needed to optimize its therapeutic potential and explore its potential applications in other fields.
Synthesemethoden
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 5-aminopyridine-3-carboxaldehyde with malononitrile in the presence of a base. Another method involves the reaction of 5-aminopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with malononitrile in the presence of a base to yield 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has been shown to have potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(5-aminopyridin-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-2-1-3-15-11(8)9-4-10(13)7-14-6-9/h1-4,6-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPFZGNCGCYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CN=C2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

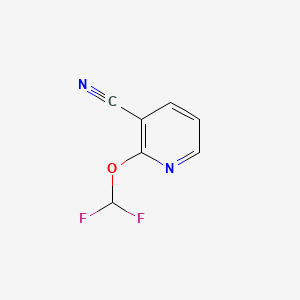


![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
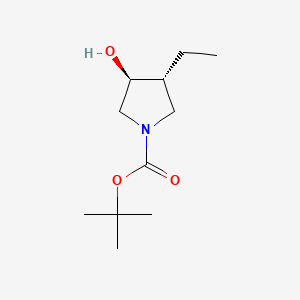
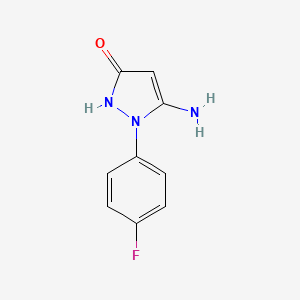
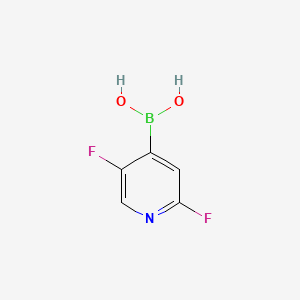

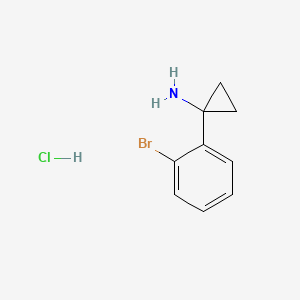
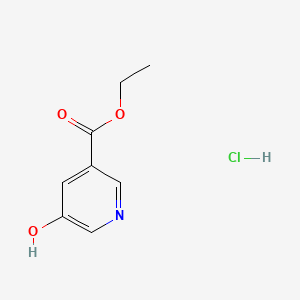
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

